molecular formula C10H14N2O5 B13446056 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one

Cat. No.: B13446056
M. Wt: 242.23 g/mol
InChI Key: MKIZZXNZJLIWIA-IBCQBUCCSA-N
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Description

4’-C-Methyl-4-deoxyuridine is a modified nucleoside analog that has garnered attention due to its potential applications in various fields, including medicine and biochemistry. This compound is structurally similar to uridine, a naturally occurring nucleoside, but with specific modifications that enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-C-Methyl-4-deoxyuridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the methylation of the 4’ position of the ribose sugar in uridine. This process often involves the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an anhydrous solvent like dimethylformamide or acetonitrile, with a base such as sodium hydride or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of 4’-C-Methyl-4-deoxyuridine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The final product is typically purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4’-C-Methyl-4-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields uracil derivatives, while substitution reactions can produce a variety of modified nucleosides with different functional groups .

Scientific Research Applications

4’-C-Methyl-4-deoxyuridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4’-C-Methyl-4-deoxyuridine involves its incorporation into DNA or RNA, where it can disrupt normal nucleic acid function. This disruption occurs through the inhibition of enzymes involved in nucleic acid synthesis, such as thymidylate synthase. By interfering with these enzymes, the compound can prevent the replication of viral genomes or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another nucleoside analog used in cancer treatment.

    2’-Deoxyuridine: A naturally occurring nucleoside with similar structural features.

    5-Ethynyl-2’-deoxyuridine: Used in cell proliferation assays .

Uniqueness

4’-C-Methyl-4-deoxyuridine is unique due to its specific methylation at the 4’ position, which enhances its stability and biological activity compared to other nucleoside analogs. This modification allows it to be more effective in inhibiting nucleic acid synthesis and provides a broader range of applications in scientific research and medicine .

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14N2O5/c1-10(5-13)7(15)6(14)8(17-10)12-4-2-3-11-9(12)16/h2-4,6-8,13-15H,5H2,1H3/t6-,7+,8-,10-/m1/s1

InChI Key

MKIZZXNZJLIWIA-IBCQBUCCSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=CC=NC2=O)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=CC=NC2=O)O)O)CO

Origin of Product

United States

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